molecular formula C7H9NO3S B2454013 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1285588-73-9

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2454013
CAS RN: 1285588-73-9
M. Wt: 187.21
InChI Key: MAHSJHUBTQGPIC-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound can dissolve in water, alcohol, and ketone solvents .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, one study presented the synthesis and evaluation of the in vitro antimicrobial activity of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” can be represented by the SMILES string O=C(O)C1=C(C)N=C(CC)S1 . This indicates that the compound contains a thiazole ring with a carboxylic acid group attached to it .


Chemical Reactions Analysis

Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a solid compound . It is soluble in water, alcohol, and ketone solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : Researchers have utilized 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives in the synthesis of various novel compounds. For example, a study reported the transformation of this compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility in creating diverse molecular structures (Albreht et al., 2009).

  • Crystallography and Molecular Structure : The molecular structure and crystallography of derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid have been extensively studied. For instance, the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, providing valuable insights into the structural aspects of these compounds (Kennedy et al., 1999).

Biological and Chemical Applications

  • Antibacterial Activity : The derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid have been evaluated for their antibacterial properties. Research indicated that 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized from this compound, were investigated for their antimicrobial activity, showing potential in the development of new antibacterial agents (Markovich et al., 2014).

  • Antifungal and Antiviral Properties : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities, including fungicidal and antivirus activities. This indicates the potential of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid derivatives in creating compounds for controlling fungi and viruses (Fengyun et al., 2015).

Industrial Applications

  • Corrosion Inhibition : In an industrial context, derivatives of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been studied for their corrosion inhibition efficiency. This compound was found to effectively prevent the corrosion of AA6061 alloy in acidic media, suggesting its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).

Future Directions

Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, have potential applications in various fields. They can be used as intermediates in organic synthesis and medicinal chemistry . Future research may focus on exploring their potential uses in other areas, such as pesticide synthesis .

properties

IUPAC Name

2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSJHUBTQGPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid

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